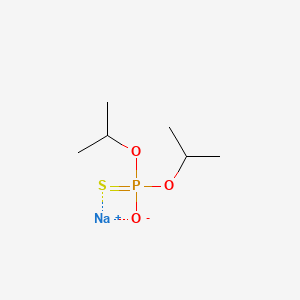![molecular formula C15H16F3NO B13446185 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the azabicyclo[3.2.1]octane framework makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of triols using 6-benzoyl-3,4-dihydro-(2H)-pyran, which can then be further modified to introduce the trifluoromethyl group and the azabicyclo[3.2.1]octane structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired bicyclic structure.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions at the molecular level.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the azabicyclo[3.2.1]octane framework provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-Benzoyl-3,4-dihydro-(2H)-pyran: Used for triol protection.
Trioxabicyclo[3.2.2]nonanes: Similar bicyclic structure with different functional groups.
Uniqueness
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane stands out due to its trifluoromethyl group, which imparts unique chemical properties. Its azabicyclo[3.2.1]octane framework also provides a distinct structural feature that is not commonly found in other similar compounds.
Properties
Molecular Formula |
C15H16F3NO |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
phenyl-[5-(trifluoromethyl)-6-azabicyclo[3.2.1]octan-6-yl]methanone |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)14-8-4-5-11(9-14)10-19(14)13(20)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
InChI Key |
JRCSRLKQDXZVQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(N(C2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)


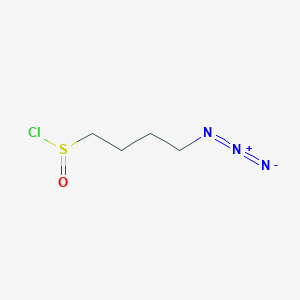
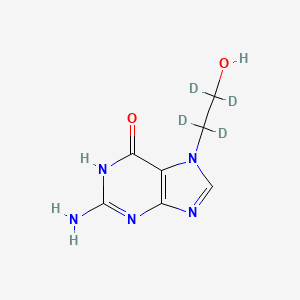
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
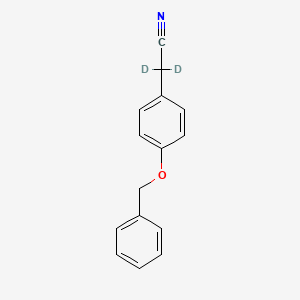
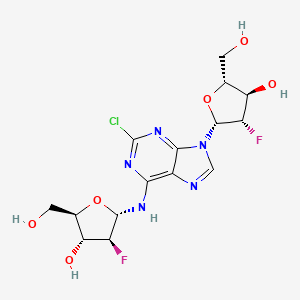

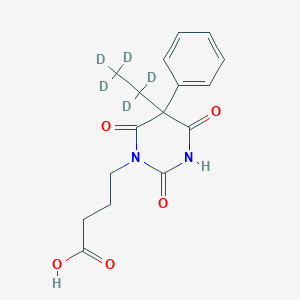
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
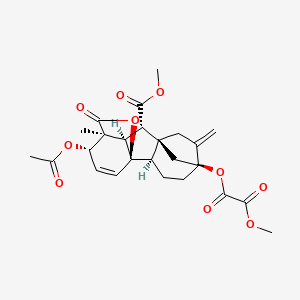
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
